molecular formula C12H10K4MgO14 B166830 Potassium magnesium citrate CAS No. 137590-34-2

Potassium magnesium citrate

カタログ番号: B166830
CAS番号: 137590-34-2
分子量: 558.9 g/mol
InChIキー: ZBBBMBVEBOYSBA-UHFFFAOYSA-H
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium magnesium citrate, also known as this compound, is a useful research compound. Its molecular formula is C12H10K4MgO14 and its molecular weight is 558.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Prevention of Kidney Stones

One of the most significant applications of potassium magnesium citrate is its role in preventing the recurrence of calcium oxalate kidney stones. Studies have demonstrated its efficacy in increasing urinary citrate levels, which inhibit the formation of calcium stones.

  • Clinical Studies : A double-blind study involving 64 patients showed that this compound reduced the recurrence rate of kidney stones from 63.6% in the placebo group to just 12.9% in the treatment group over three years . This translates to an 85% reduction in risk, highlighting its effectiveness as a prophylactic measure against nephrolithiasis.
  • Mechanism : The compound works by increasing urinary pH and citrate levels, which helps dissolve calcium salts and prevent stone formation. Citrate binds with calcium in urine, thereby reducing calcium oxalate supersaturation .

Correction of Electrolyte Imbalances

This compound is also utilized for correcting hypokalemia (low potassium levels) and magnesium deficiency:

  • Hypokalemia Treatment : It effectively raises serum potassium levels in patients experiencing hypokalemia due to diuretic use (e.g., thiazides). In one study, this compound increased serum potassium from 3.3 mEq/L to 3.8 mEq/L after three weeks of supplementation .
  • Magnesium Supplementation : This compound serves as a source of magnesium, which is crucial for numerous bodily functions including muscle contraction, nerve function, and bone health. It helps prevent magnesium loss associated with certain medications .

Urinary Alkalization

The alkalizing effect of this compound is beneficial for patients with conditions requiring increased urine pH:

  • Uric Acid Stones : By raising urinary pH levels, this compound can help prevent uric acid stone formation, making it a valuable treatment option for patients with a history of such stones .

Dietary Supplementation

As a dietary supplement, this compound can aid individuals who may not receive adequate amounts of these essential minerals through their diet:

  • General Health Benefits : Adequate intake of potassium and magnesium supports cardiovascular health, muscle function, and overall metabolic processes. This compound can be particularly useful for individuals on restricted diets or those with increased requirements due to physical activity or health conditions .

Table 1: Summary of Clinical Findings

Study ReferencePopulationInterventionKey Findings
64 patientsThis compoundReduced stone recurrence from 63.6% to 12.9%
133 recurrent stone formersUrikind-KM6 (this compound + Vitamin B6)Increased urinary citrate from 221.79 mg/dL to 604.04 mg/dL
Healthy subjects on thiazidesThis compoundIncreased serum potassium from 3.3 to 3.8 mEq/L
64 patientsThis compoundRelative risk reduction for stone recurrence: 0.16

Case Study Example

In a prospective study involving patients with recurrent calcium oxalate stones, participants receiving this compound showed significant improvements in urinary parameters compared to a placebo group. After three years, only 13% of the treatment group experienced recurrent stones versus 64% in the placebo group . This underscores the compound's potential as an effective long-term management strategy for nephrolithiasis.

特性

CAS番号

137590-34-2

分子式

C12H10K4MgO14

分子量

558.9 g/mol

IUPAC名

magnesium;tetrapotassium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/2C6H8O7.4K.Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;/q;;4*+1;+2/p-6

InChIキー

ZBBBMBVEBOYSBA-UHFFFAOYSA-H

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+].[K+].[K+].[K+]

正規SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+].[K+].[K+].[K+]

同義語

MAGNESIUMPOTASSIUMCITRATE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。